molecular formula C7H7NO2 B1347554 n-(2-Hydroxyphenyl)formamide CAS No. 2843-27-8

n-(2-Hydroxyphenyl)formamide

Cat. No.: B1347554
CAS No.: 2843-27-8
M. Wt: 137.14 g/mol
InChI Key: DCGLLVNYKPKJDK-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: N-formyl-2-Aminophenol is unique due to its specific formyl group, which imparts distinct chemical and biological properties .

Biological Activity

N-(2-Hydroxyphenyl)formamide, also known as o-hydroxyphenylformamide, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H9_9NO
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 2843-27-8

The presence of both a hydroxyl group and a formamide group in its structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in various biological assays. This property is crucial in preventing cellular damage associated with oxidative stress.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluating its effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)25Apoptosis induction
MCF-7 (Breast Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, supporting its use as a potential therapeutic agent against oxidative stress-related diseases.
  • Anticancer Research : In another investigation, this compound was tested against various cancer cell lines. The results showed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
  • Inflammation Model Study : A study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages found that treatment with this compound significantly reduced levels of TNF-α and IL-6, suggesting its effectiveness in modulating inflammatory responses.

Properties

CAS No.

2843-27-8

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

N-(2-hydroxyphenyl)formamide

InChI

InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9)

InChI Key

DCGLLVNYKPKJDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC=O)O

Canonical SMILES

C1=CC=C(C(=C1)NC=O)O

Key on ui other cas no.

2843-27-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Formamidophenol (m.p. 129° C.) is prepared by heating 2-aminophenol and formic acid (E. Bamberger, Chem. Ber., 1903, 36, p. 2052) and is formed together with anthranil by the oxidation of 2-aminobenzaldehyde with neutral permonosulfuric acid. 2-Acetamidophenol (m.p. 201° C.) is formed by the regulated acetylation of 2-aminophenol, by dissolving 2-acetamidophenol in caustic soda solution (Bamberger, loc. cit.) or by the reduction of 2-nitrophenol with tin and acetic acid (J. B. Tingle and L. F. Williams, Amer. Chem. J., 1907, 37, p. 57).
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